molecular formula C40H56O B13385849 (3R)-beta-Cryptoxanthin

(3R)-beta-Cryptoxanthin

Cat. No.: B13385849
M. Wt: 552.9 g/mol
InChI Key: DMASLKHVQRHNES-UHFFFAOYSA-N
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Description

(3R)-beta-Cryptoxanthin is a naturally occurring carotenoid with the molecular formula C40H56O. It is found in various fruits and vegetables, particularly in citrus fruits, papayas, and red peppers. This compound is known for its antioxidant properties and its role as a precursor to vitamin A, which is essential for vision, immune function, and skin health.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-beta-Cryptoxanthin typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The process begins with the preparation of the ylide from triphenylphosphine and an alkyl halide, followed by its reaction with a suitable aldehyde. The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound involves the extraction from natural sources or the chemical synthesis using the Wittig reaction. The extraction process includes solvent extraction, purification through chromatography, and crystallization. Chemical synthesis on an industrial scale requires precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-beta-Cryptoxanthin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and applications.

Scientific Research Applications

(3R)-beta-Cryptoxanthin has numerous applications in scientific research:

    Chemistry: It is used as a model compound to study carotenoid chemistry and its reactions.

    Biology: Research focuses on its role in cellular processes and its antioxidant properties.

    Medicine: It is studied for its potential in preventing diseases related to oxidative stress, such as cancer and cardiovascular diseases.

    Industry: It is used in the food industry as a natural colorant and in dietary supplements for its health benefits.

Mechanism of Action

The mechanism of action of (3R)-beta-Cryptoxanthin involves its conversion to vitamin A in the body, which then participates in various biological processes. It acts as an antioxidant by neutralizing free radicals, thereby protecting cells from oxidative damage. The molecular targets include enzymes involved in the antioxidant defense system and pathways related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Beta-Carotene: Another carotenoid that is a precursor to vitamin A but lacks the hydroxyl group present in (3R)-beta-Cryptoxanthin.

    Lutein: A carotenoid with similar antioxidant properties but different structural features and biological functions.

    Zeaxanthin: Structurally similar to this compound but with different stereochemistry.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a hydroxyl group, which influences its biological activity and solubility. Its role as a precursor to vitamin A and its potent antioxidant properties make it distinct among carotenoids.

Properties

IUPAC Name

3,5,5-trimethyl-4-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMASLKHVQRHNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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